
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a 2,4-dichlorophenyl group and an ethyl ester functional group. Its molecular formula is C18H20Cl2O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- typically involves the esterification of the corresponding butanoic acid derivative. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the reaction of 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methylbutanoic acid with ethanol, resulting in the formation of the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and halogenated compounds.
Applications De Recherche Scientifique
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 4-(2,4-dichlorophenoxy)-: Similar structure but lacks the ethyl ester group.
Acetic acid, (2,4-dichlorophenoxy)-, butyl ester: Contains a butyl ester group instead of an ethyl ester.
Uniqueness
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butanoic acid backbone with a 2,4-dichlorophenyl group and an ethyl ester functional group makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
71549-04-7 |
|---|---|
Formule moléculaire |
C20H22Cl2O3 |
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
ethyl 2-[4-[(2,4-dichlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C20H22Cl2O3/c1-4-20(3,19(23)24-5-2)25-17-10-6-14(7-11-17)12-15-8-9-16(21)13-18(15)22/h6-11,13H,4-5,12H2,1-3H3 |
Clé InChI |
AKHBKFZHHXGSCC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)
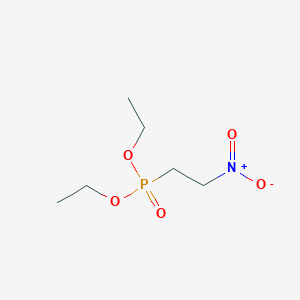



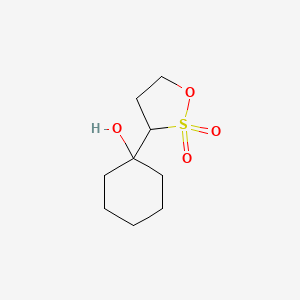
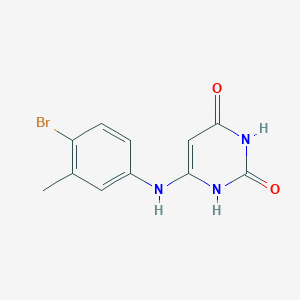
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
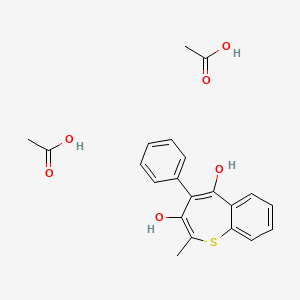
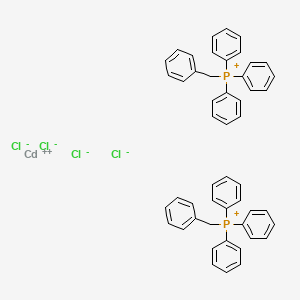
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
